molecular formula C17H18N4O4 B608608 (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol CAS No. 2040291-27-6

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Cat. No. B608608
CAS RN: 2040291-27-6
M. Wt: 342.36
InChI Key: WWOOWAHTEXIWBO-QFRSUPTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LLY-283 is an inhibitor of protein arginine methyltransferase 5 (PRMT5;  IC50 = 22 nM). It is selective for PRMT5 over a panel of methyltransferases, including PRMT4, -6, and -7 at 1 μM. It reduces symmetric demethylation of SmBB' in MCF-7 cells (IC50 = 25 nM) and inhibits proliferation of various breast, gastric, hematological, lung, skin, and ovarian cancer cell lines (IC50s = 3-30 nM). LLY-283 (20 mg/kg) inhibits tumor growth in an A375 mouse xenograft model. It also disrupts alternative splicing events in, and inhibits proliferation and self-renewal of, patient-derived glioblastoma stem cells and increases survival in an orthotopic patient-derived xenograft (PDX) mouse model. See the Structural Genomics Consortium (SGC) website for more information.
LLY-283 is a potent and selective SAM-competitive chemical probe for PRMT5 (protein arginine methyltransferase 5).

Scientific Research Applications

PRMT5 Inhibition

LLY-283 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with antitumor activity . PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine in a number of nuclear and cytoplasmic proteins . PRMT5 has been implicated in a number of cellular processes like RNA processing, signal transduction, and transcriptional regulation .

Antitumor Activity

LLY-283 has shown antitumor activity in mouse xenografts when dosed orally . It can serve as an excellent probe molecule for understanding the biological function of PRMT5 in normal and cancer cells .

Treatment of Various Cancers

The expression of PRMT5 has been shown to be elevated in several cancers including breast cancer, gastric cancer, glioblastoma, and lymphoma . Therefore, LLY-283 offers potential for treating various cancers .

MYC-Amplified Medulloblastoma Treatment

PRMT5 plays a key role in cell functions and processes in MYC-driven medulloblastoma by stabilizing the MYC protein . LLY-283 can potentially disrupt MYC’s function, impeding tumor progression and offering a target therapeutic approach to treat MYC-amplified medulloblastoma .

Blood-Brain Barrier Permeability

LLY-283 can efficiently permeate the blood–brain barrier, as the compound is eliminated more quickly from the plasma than from the brain . This property makes it a promising candidate for treating brain-related conditions.

Cellular Assays

In cellular assays, LLY-283 inhibits the methylation of SmBB’ with IC 50 = 25 nM (MCF7 cells; 3 days) and also affects MDM4 splicing with IC 50 -relative of 40 nM (A375 cells; 3 days) .

Mechanism of Action

Target of Action

LLY-283, also known as (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[®-hydroxy(phenyl)methyl]oxolane-3,4-diol, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine in a number of nuclear and cytoplasmic proteins . It has been implicated in various cellular processes like RNA processing, signal transduction, and transcriptional regulation .

Mode of Action

LLY-283 inhibits PRMT5 enzymatic activity both in vitro and in cells . It does this by binding to the PRMT5 enzyme, thereby preventing it from catalyzing the formation of symmetric dimethylarginine . The IC50 values for LLY-283’s inhibition of PRMT5 enzymatic activity are 22 ± 3 nM in vitro and 25 ± 1 nM in cells .

Biochemical Pathways

PRMT5 is involved in a number of cellular processes, including RNA processing, signal transduction, and transcriptional regulation . By inhibiting PRMT5, LLY-283 can potentially affect these processes. For instance, PRMT5 has been shown to be elevated in several cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma . Therefore, the inhibition of PRMT5 by LLY-283 could potentially disrupt the progression of these cancers.

Pharmacokinetics

It is noted that lly-283 shows antitumor activity in mouse xenografts when dosed orally , suggesting that it is likely to be well-absorbed and distributed in the body.

Result of Action

The inhibition of PRMT5 by LLY-283 leads to a decrease in the formation of symmetric dimethylarginine in nuclear and cytoplasmic proteins . This can disrupt the normal functioning of these proteins, potentially leading to a decrease in the viability of cancer cells . In fact, LLY-283 has been shown to have antitumor activity in mouse xenografts .

Action Environment

The environment in which LLY-283 acts can influence its efficacy and stability. For instance, one study found that LLY-283 could protect against noise-induced hearing loss in a mouse model . This suggests that environmental factors such as noise could potentially influence the efficacy of LLY-283.

properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOWAHTEXIWBO-QFRSUPTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Reactant of Route 3
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Reactant of Route 4
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Reactant of Route 5
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Reactant of Route 6
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.